

Application Note: Characterizing (D-Phe7)-Somatostatin-14 with Mass Spectrometry

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Compound of Interest

Compound Name: (D-Phe7)-Somatostatin-14

Cat. No.: B12107583

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Introduction

(D-Phe7)-Somatostatin-14 is a synthetic analog of the native hormone somatostatin-14, modified with a D-phenylalanine substitution at position 7. This modification enhances its stability and receptor binding affinity, making it a person of interest in therapeutic research. Accurate characterization of this peptide is crucial for drug development, and mass spectrometry (MS) offers a powerful analytical tool for confirming its identity, purity, and structure. This application note provides detailed protocols and data for the characterization of **(D-Phe7)-Somatostatin-14** using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Quantitative Data

The primary quantitative data obtained from the mass spectrometric analysis of **(D-Phe7)-Somatostatin-14** includes its monoisotopic mass and the mass-to-charge ratios (m/z) of its fragment ions generated during tandem mass spectrometry (MS/MS).

Parameter	Value	Source
Molecular Formula	C ₇₆ H ₁₀₄ N ₁₈ O ₁₉ S ₂	N/A
Monoisotopic Mass	1636.70 g/mol	N/A
Average Mass	1637.88 g/mol	[1]

Table 1: Physicochemical Properties of **(D-Phe7)-Somatostatin-14**.

Theoretical Fragmentation Data

Tandem mass spectrometry of **(D-Phe7)-Somatostatin-14** is expected to produce a series of b and y ions from the fragmentation of the peptide backbone. The following table presents a theoretical fragmentation pattern for the singly protonated precursor ion.

Fragment Ion	Sequence	Theoretical m/z
b ₂	Ala-Gly	129.066
b ₃	Ala-Gly-Cys	232.093
b ₄	Ala-Gly-Cys-Lys	360.189
b ₅	Ala-Gly-Cys-Lys-Asn	474.232
b ₆	Ala-Gly-Cys-Lys-Asn-Phe	621.299
b ₇	Ala-Gly-Cys-Lys-Asn-Phe-(D-Phe)	768.367
b ₈	Ala-Gly-Cys-Lys-Asn-Phe-(D-Phe)-Trp	954.449
b ₉	Ala-Gly-Cys-Lys-Asn-Phe-(D-Phe)-Trp-Lys	1082.544
b ₁₀	Ala-Gly-Cys-Lys-Asn-Phe-(D-Phe)-Trp-Lys-Thr	1183.592
b ₁₁	Ala-Gly-Cys-Lys-Asn-Phe-(D-Phe)-Trp-Lys-Thr-Phe	1330.660
b ₁₂	Ala-Gly-Cys-Lys-Asn-Phe-(D-Phe)-Trp-Lys-Thr-Phe-Thr	1431.707
b ₁₃	Ala-Gly-Cys-Lys-Asn-Phe-(D-Phe)-Trp-Lys-Thr-Phe-Thr-Ser	1518.739
y ₁	Cys	122.033
y ₂	Ser-Cys	209.065
y ₃	Thr-Ser-Cys	310.112
y ₄	Phe-Thr-Ser-Cys	457.181
y ₅	Thr-Phe-Thr-Ser-Cys	558.228
y ₆	Lys-Thr-Phe-Thr-Ser-Cys	686.323
y ₇	Trp-Lys-Thr-Phe-Thr-Ser-Cys	872.405

y ₈	(D-Phe)-Trp-Lys-Thr-Phe-Thr-Ser-Cys	1019.473
y ₉	Phe-(D-Phe)-Trp-Lys-Thr-Phe-Thr-Ser-Cys	1166.541
y ₁₀	Asn-Phe-(D-Phe)-Trp-Lys-Thr-Phe-Thr-Ser-Cys	1280.584
y ₁₁	Lys-Asn-Phe-(D-Phe)-Trp-Lys-Thr-Phe-Thr-Ser-Cys	1408.679
y ₁₂	Cys-Lys-Asn-Phe-(D-Phe)-Trp-Lys-Thr-Phe-Thr-Ser-Cys	1511.706
y ₁₃	Gly-Cys-Lys-Asn-Phe-(D-Phe)-Trp-Lys-Thr-Phe-Thr-Ser-Cys	1568.727

Table 2: Theoretical m/z values for singly charged b and y fragment ions of **(D-Phe7)-Somatostatin-14**. Note: This data is theoretical and for illustrative purposes. Actual fragmentation patterns may vary depending on experimental conditions.

Experimental Protocols

Sample Preparation

Proper sample preparation is critical for obtaining high-quality mass spectrometry data.

- **Reconstitution:** Reconstitute the lyophilized **(D-Phe7)-Somatostatin-14** peptide in a suitable solvent, such as 0.1% formic acid in water, to a stock concentration of 1 mg/mL.
- **Dilution:** For LC-MS/MS analysis, dilute the stock solution to a final concentration of 1-10 µg/mL using the mobile phase A (see below).
- **Centrifugation:** Centrifuge the diluted sample at 14,000 x g for 10 minutes to remove any particulates before injection.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

- Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is recommended.
- Chromatographic Conditions:
 - Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 μ m particle size).
 - Mobile Phase A: 0.1% formic acid in water.
 - Mobile Phase B: 0.1% formic acid in acetonitrile.
 - Gradient: A linear gradient from 5% to 60% Mobile Phase B over 15 minutes.
 - Flow Rate: 0.3 mL/min.
 - Column Temperature: 40 °C.
 - Injection Volume: 5 μ L.
- Mass Spectrometry Conditions:
 - Ionization Mode: Positive Electrospray Ionization (ESI+).
 - Capillary Voltage: 3.5 kV.
 - Source Temperature: 120 °C.
 - Desolvation Temperature: 350 °C.
 - MS1 Scan Range: m/z 300-2000.
 - MS/MS Acquisition: Data-dependent acquisition (DDA) of the top 3 most intense precursor ions.
 - Collision Energy: Use a collision energy ramp (e.g., 20-40 eV) to obtain optimal fragmentation.
 - Isolation Window: 1.6 m/z.

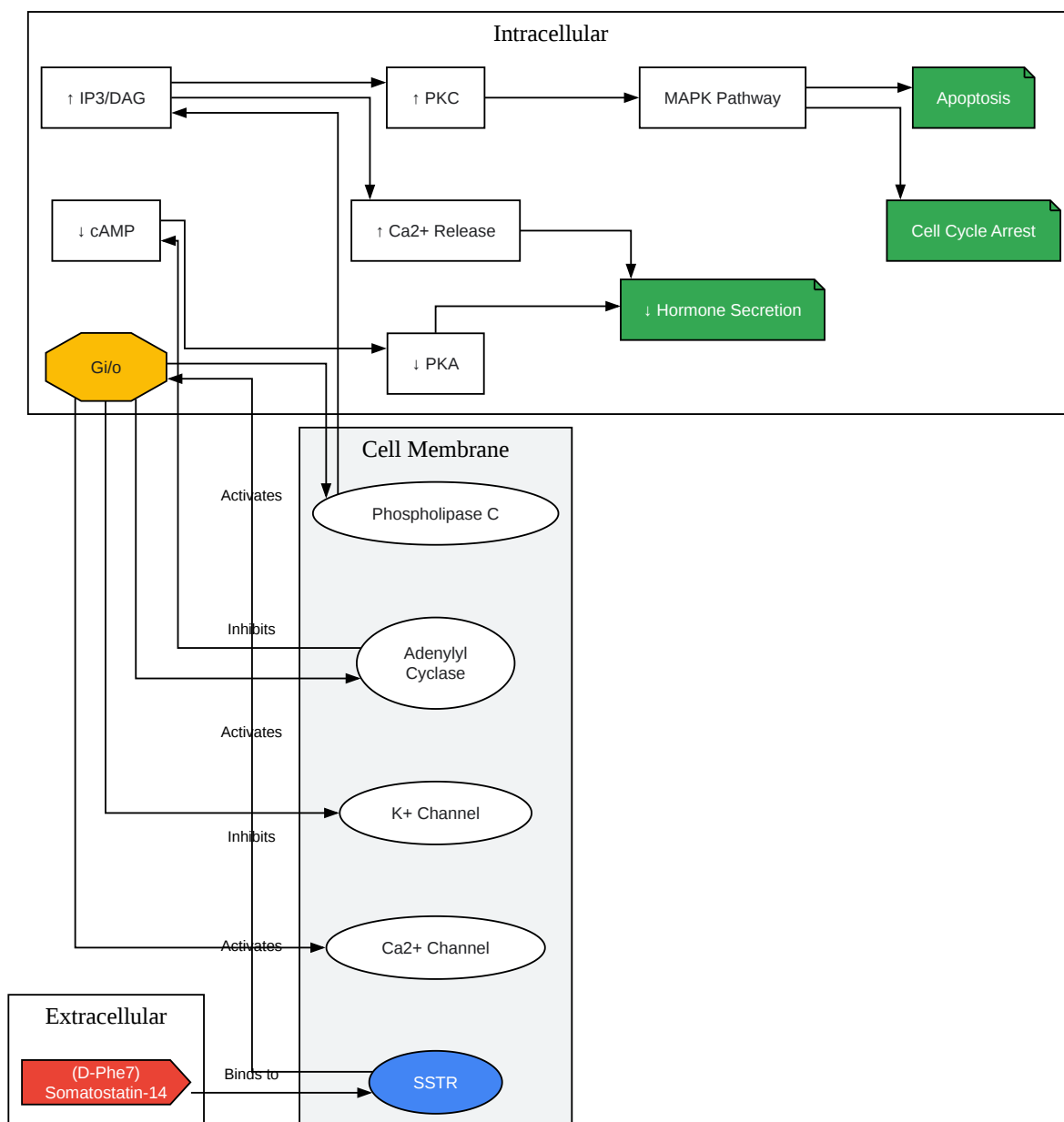
Data Analysis

- **Deconvolution:** Process the raw data using appropriate software to deconvolute the mass spectra and determine the monoisotopic mass of the intact peptide.
- **Database Searching:** For fragmentation data, use a peptide sequencing software to match the experimental MS/MS spectra against the theoretical fragmentation pattern of **(D-Phe7)-Somatostatin-14**.
- **Manual Validation:** Manually inspect the MS/MS spectra to confirm the presence of key b and y fragment ions, verifying the peptide sequence.

Visualizations

Somatostatin Signaling Pathway

Somatostatin and its analogs exert their effects by binding to somatostatin receptors (SSTRs), which are G-protein coupled receptors. The activation of these receptors triggers a cascade of intracellular signaling events.

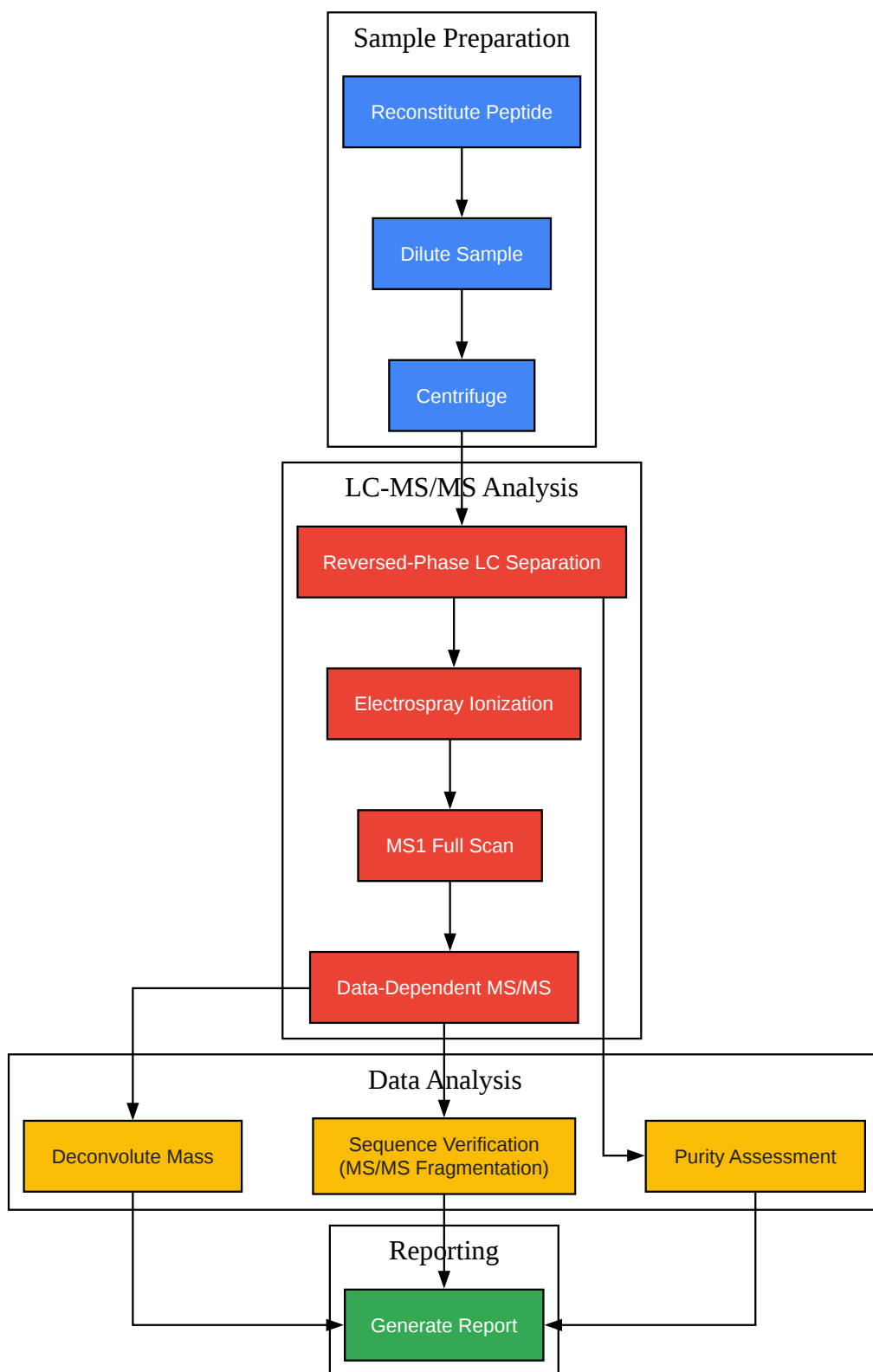


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Caption: Somatostatin receptor signaling cascade.

Experimental Workflow for (D-Phe7)-Somatostatin-14 Characterization

The overall workflow for the characterization of **(D-Phe7)-Somatostatin-14** using LC-MS/MS is depicted below.



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Caption: LC-MS/MS workflow for peptide characterization.

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References

- 1. waters.com [waters.com]
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